molecular formula C13H14O5 B1659211 Ethyl 4-hydroxy-4-(4-methoxyphenyl)-2-oxobut-3-enoate CAS No. 63913-14-4

Ethyl 4-hydroxy-4-(4-methoxyphenyl)-2-oxobut-3-enoate

Cat. No.: B1659211
CAS No.: 63913-14-4
M. Wt: 250.25 g/mol
InChI Key: IBWPKNHFIXAYIB-UHFFFAOYSA-N
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Description

Ethyl 4-hydroxy-4-(4-methoxyphenyl)-2-oxobut-3-enoate is a chemical compound with the molecular formula C13H18O4

Preparation Methods

Synthetic Routes and Reaction Conditions: The compound can be synthesized through several synthetic routes, including the esterification of 4-hydroxy-4-(4-methoxyphenyl)butanoic acid with ethanol under acidic conditions. Another method involves the reaction of 4-methoxybenzaldehyde with ethyl acetoacetate in the presence of a base, followed by hydrolysis and esterification.

Industrial Production Methods: In an industrial setting, the compound is typically produced through large-scale esterification reactions, often using catalysts to improve yield and efficiency. The process involves the reaction of the corresponding acid with ethanol in the presence of an acid catalyst, such as sulfuric acid, under controlled temperature and pressure conditions.

Chemical Reactions Analysis

Types of Reactions: Ethyl 4-hydroxy-4-(4-methoxyphenyl)-2-oxobut-3-enoate can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromic acid (H2CrO4) can be used to oxidize the compound.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed for reduction reactions.

  • Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles, such as amines or halides, under appropriate conditions.

Major Products Formed:

  • Oxidation: The oxidation of the compound can lead to the formation of carboxylic acids or ketones.

  • Reduction: Reduction reactions typically yield alcohols or aldehydes.

  • Substitution: Substitution reactions can result in the formation of derivatives with different functional groups.

Scientific Research Applications

Ethyl 4-hydroxy-4-(4-methoxyphenyl)-2-oxobut-3-enoate has several scientific research applications, including:

  • Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

  • Biology: The compound has been studied for its potential biological activities, such as antioxidant and anti-inflammatory properties.

  • Medicine: It is being investigated for its potential therapeutic applications in treating various diseases.

  • Industry: The compound is used in the production of pharmaceuticals, agrochemicals, and other industrial chemicals.

Mechanism of Action

Ethyl 4-hydroxy-4-(4-methoxyphenyl)-2-oxobut-3-enoate is similar to other phenylbutanoic acid derivatives, such as ethyl 4-hydroxy-4-(4-methoxyphenyl)butanoate and apocynin. it is unique in its structure and potential applications. The presence of the oxobut-3-enoate group distinguishes it from other compounds and contributes to its distinct chemical properties and biological activities.

Comparison with Similar Compounds

  • Ethyl 4-hydroxy-4-(4-methoxyphenyl)butanoate

  • Apocynin

  • Other phenylbutanoic acid derivatives

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Properties

IUPAC Name

ethyl 4-hydroxy-4-(4-methoxyphenyl)-2-oxobut-3-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14O5/c1-3-18-13(16)12(15)8-11(14)9-4-6-10(17-2)7-5-9/h4-8,14H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBWPKNHFIXAYIB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=O)C=C(C1=CC=C(C=C1)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00369523
Record name ethyl 4-hydroxy-4-(4-methoxyphenyl)-2-oxobut-3-enoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00369523
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

250.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

63913-14-4
Record name ethyl 4-hydroxy-4-(4-methoxyphenyl)-2-oxobut-3-enoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00369523
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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